3,5-Dimethoxy-1-(propan-2-yl)cyclohexa-2,5-diene-1-carboxylic acid
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Overview
Description
3,5-Dimethoxy-1-(propan-2-yl)cyclohexa-2,5-diene-1-carboxylic acid is an organic compound with a unique structure characterized by a cyclohexadiene ring substituted with methoxy groups and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethoxy-1-(propan-2-yl)cyclohexa-2,5-diene-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 3,5-dimethoxybenzaldehyde and isopropylmagnesium bromide.
Grignard Reaction: The first step involves a Grignard reaction where isopropylmagnesium bromide reacts with 3,5-dimethoxybenzaldehyde to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized to form the corresponding ketone.
Cyclization: The ketone undergoes cyclization to form the cyclohexadiene ring.
Carboxylation: Finally, the cyclohexadiene is carboxylated to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethoxy-1-(propan-2-yl)cyclohexa-2,5-diene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dimethoxy-1-(propan-2-yl)cyclohexa-2,5-diene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dimethoxy-1-(propan-2-yl)cyclohexa-2,5-diene-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione
- 2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione
Uniqueness
3,5-Dimethoxy-1-(propan-2-yl)cyclohexa-2,5-diene-1-carboxylic acid is unique due to its specific substitution pattern and the presence of both methoxy and carboxylic acid groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
126395-79-7 |
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Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
3,5-dimethoxy-1-propan-2-ylcyclohexa-2,5-diene-1-carboxylic acid |
InChI |
InChI=1S/C12H18O4/c1-8(2)12(11(13)14)6-9(15-3)5-10(7-12)16-4/h6-8H,5H2,1-4H3,(H,13,14) |
InChI Key |
WZJFBPCXCAGUKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(C=C(CC(=C1)OC)OC)C(=O)O |
Origin of Product |
United States |
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